N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group attached to a phenyl ring and a pyrrolidinone moiety. This compound is primarily used in research settings, particularly in studies related to receptor activation and ligand interactions. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Finding detailed information on the specific research applications of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is limited. Scientific databases like PubChem do not contain extensive data on its biological activity [].
However, vendors supplying the compound often describe it as a research tool, suggesting its potential use in various scientific investigations [].
Research indicates that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide exhibits significant biological activities. It has been studied for its potential roles in:
Several synthesis methods have been developed for N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide:
Studies have demonstrated that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide interacts with various biological targets:
Several compounds share structural features or biological activities with N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. Here are some notable examples:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | Structure | Hydroxyl group on phenyl | Different substitution pattern may affect receptor selectivity |
| 2-(4-methoxyphenyl)-N-(2-pyridyl)acetamide | Structure | Contains an acetamide moiety | Exhibits different pharmacological profiles |
| 4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinone | Structure | Similar pyrrolidine structure | Potential for varied biological activity due to methyl substitution |
These compounds illustrate how structural variations can lead to differing biological activities while maintaining a core functional framework.
The IUPAC name for this compound is N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, which precisely describes its molecular architecture. The name specifies:
Alternative designations include 1042808-83-2 (CAS registry number) and supplier-specific codes like CS-0249417. The SMILES notation, O=C(NC1=CC=CC(O)=C1)CN2C(CCC2)=O, encodes its connectivity, while the InChIKey (ITZRWOYPNCNMRH-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| CAS Registry Number | 1042808-83-2 |
| SMILES | O=C(NC1=CC=CC(O)=C1)CN2C(CCC2)=O |
The molecule comprises three distinct regions:
X-ray crystallography data for analogous compounds, such as N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CID 790557), reveal planar acetamide groups and puckered pyrrolidone rings. The hydroxyl group’s meta positioning likely minimizes steric hindrance while optimizing electronic interactions.